molecular formula C20H21N3O4 B11299893 1-(Azepan-1-yl)-2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

1-(Azepan-1-yl)-2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

Cat. No.: B11299893
M. Wt: 367.4 g/mol
InChI Key: HBHFLVQKBXPMHS-UHFFFAOYSA-N
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Description

1-(AZEPAN-1-YL)-2-{2-[5-(FURAN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that features a combination of azepane, furan, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(AZEPAN-1-YL)-2-{2-[5-(FURAN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the furan and oxadiazole intermediates. These intermediates are then coupled with azepane and phenoxy groups under specific reaction conditions. Common reagents used in these reactions include formic acid, N-acetylglucosamine, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve catalytic organic synthesis techniques, integrating biomass catalytic conversion with organic synthesis. This approach emphasizes sustainability and efficiency, utilizing renewable feedstocks and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

1-(AZEPAN-1-YL)-2-{2-[5-(FURAN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan carboxylic acids, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

1-(AZEPAN-1-YL)-2-{2-[5-(FURAN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(AZEPAN-1-YL)-2-{2-[5-(FURAN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(AZEPAN-1-YL)-2-{2-[5-(FURAN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanone

InChI

InChI=1S/C20H21N3O4/c24-18(23-11-5-1-2-6-12-23)14-26-16-9-4-3-8-15(16)19-21-20(27-22-19)17-10-7-13-25-17/h3-4,7-10,13H,1-2,5-6,11-12,14H2

InChI Key

HBHFLVQKBXPMHS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CO4

Origin of Product

United States

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